4-benzyl-1-butyl-1H-1,2,4-triazol-4-ium
Description
4-Benzyl-1-butyl-1H-1,2,4-triazol-4-ium is a triazolium salt characterized by a 1,2,4-triazole core substituted with a benzyl group at position 1 and a butyl chain at position 2. Triazolium salts are widely studied for their applications in ionic liquids, antimicrobial agents, and catalysis due to their tunable physicochemical properties and biological activity . The benzyl group enhances aromatic interactions, while the butyl chain contributes to hydrophobicity, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C13H18N3+ |
|---|---|
Molecular Weight |
216.308 |
IUPAC Name |
4-benzyl-1-butyl-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C13H18N3/c1-2-3-9-16-12-15(11-14-16)10-13-7-5-4-6-8-13/h4-8,11-12H,2-3,9-10H2,1H3/q+1 |
InChI Key |
VWIHFBZLMSAVLI-UHFFFAOYSA-N |
SMILES |
CCCCN1C=[N+](C=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazolium salts are highly dependent on substituent type, alkyl chain length, and counterion. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Table 2: Antimicrobial Activity Comparison
Physicochemical Properties
- Alkyl Chain Length :
- Substituent Effects :
- Electron-withdrawing groups (e.g., halogens) on the benzyl ring improve stability and intermolecular interactions, critical for crystallinity and bioactivity .
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